1-Piperidin-1-ylsulfonylazocane
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Overview
Description
1-Piperidin-1-ylsulfonylazocane is a heterocyclic compound that features a piperidine ring and a sulfonyl group attached to an azocane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidin-1-ylsulfonylazocane typically involves the reaction of piperidine with sulfonyl chloride to form the piperidin-1-ylsulfonyl intermediate. This intermediate is then reacted with azocane under specific conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or acetonitrile to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-Piperidin-1-ylsulfonylazocane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Piperidine derivatives.
Substitution: Substituted azocane derivatives.
Scientific Research Applications
1-Piperidin-1-ylsulfonylazocane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-Piperidin-1-ylsulfonylazocane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various cellular pathways, leading to the compound’s bioactive effects. The piperidine ring may also contribute to the compound’s ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered ring containing one nitrogen atom, widely used in medicinal chemistry.
Piperazine: A six-membered ring containing two nitrogen atoms, known for its use in pharmaceuticals.
Pyridine: A six-membered ring with one nitrogen atom, commonly found in many biologically active compounds.
Uniqueness
1-Piperidin-1-ylsulfonylazocane is unique due to the presence of both a piperidine ring and a sulfonyl group attached to an azocane ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-piperidin-1-ylsulfonylazocane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2S/c15-17(16,14-11-7-4-8-12-14)13-9-5-2-1-3-6-10-13/h1-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRSIRLFHDPYAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)S(=O)(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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